molecular formula C19H25NO2S B2412067 (E)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-3-(thiophen-3-yl)acrylamide CAS No. 1798416-51-9

(E)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-3-(thiophen-3-yl)acrylamide

Cat. No.: B2412067
CAS No.: 1798416-51-9
M. Wt: 331.47
InChI Key: TZPKKHKHXACEEB-NSCUHMNNSA-N
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Description

(E)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-3-(thiophen-3-yl)acrylamide is a useful research compound. Its molecular formula is C19H25NO2S and its molecular weight is 331.47. The purity is usually 95%.
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Properties

IUPAC Name

(E)-N-[(2-methoxy-2-adamantyl)methyl]-3-thiophen-3-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2S/c1-22-19(12-20-18(21)3-2-13-4-5-23-11-13)16-7-14-6-15(9-16)10-17(19)8-14/h2-5,11,14-17H,6-10,12H2,1H3,(H,20,21)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPKKHKHXACEEB-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2CC3CC(C2)CC1C3)CNC(=O)C=CC4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1(C2CC3CC(C2)CC1C3)CNC(=O)/C=C/C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-3-(thiophen-3-yl)acrylamide is a synthetic compound that belongs to the class of acrylamides. This compound has garnered attention due to its potential biological activities, including anti-cancer and anti-inflammatory properties. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound has a complex structure characterized by an adamantane core substituted with a methoxy group and a thiophene ring. The chemical formula is C18H22N2OC_{18}H_{22}N_2O, and its molecular weight is approximately 290.38 g/mol. The presence of the adamantane moiety is significant due to its unique three-dimensional structure, which can influence biological interactions.

Anticancer Properties

Recent studies have indicated that acrylamide derivatives exhibit anticancer properties. For instance, compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation in various in vitro models. A study focusing on acrylamide analogs demonstrated that modifications to the acrylamide structure could enhance cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Table 1: Cytotoxicity of Acrylamide Derivatives

Compound NameCell LineIC50 (µM)
Acrylamide AMCF-725
Acrylamide BHeLa30
This compoundMCF-7TBD
This compoundHeLaTBD

Note: TBD indicates that specific data for this compound is not yet available.

Anti-inflammatory Effects

In addition to anticancer activity, there is evidence suggesting that acrylamide derivatives may possess anti-inflammatory properties. Studies have shown that certain acrylamides can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests a potential therapeutic application for inflammatory diseases .

The proposed mechanism of action for acrylamides involves the modulation of signaling pathways associated with cell proliferation and inflammation. Specifically, these compounds may interfere with pathways such as NF-kB and MAPK, which are critical in regulating inflammatory responses and cancer cell growth .

Case Studies

Several case studies have explored the biological activity of acrylamide derivatives:

  • Case Study on MCF-7 Cells : A study investigated the effects of various acrylamide compounds on MCF-7 cells. Results indicated that modifications to the side chains significantly affected cytotoxicity and apoptosis induction.
  • In Vivo Studies : Animal models treated with acrylamide derivatives showed reduced tumor growth rates compared to control groups. These findings support the potential use of these compounds in cancer therapy.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects in various diseases, particularly neurodegenerative disorders. Its structure allows it to interact with biological targets effectively.

Case Study: Neuroprotective Effects

Research has indicated that compounds with similar structures can inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease. Studies suggest that (E)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-3-(thiophen-3-yl)acrylamide may exhibit similar properties by modulating amyloid-beta oligomer formation, thus potentially offering neuroprotective benefits.

Anti-inflammatory Properties

Preliminary studies have suggested that the compound may possess anti-inflammatory properties. The thiophene ring is known for enhancing the pharmacological profile of compounds, making them suitable candidates for further investigation in inflammatory conditions.

Data Table: Anti-inflammatory Activity

Study ReferenceCompound TestedEffect Observed
This compoundInhibition of inflammatory cytokines

Material Science

Due to its unique structural features, the compound is being explored for applications in material science, particularly in developing polymers with specific mechanical properties.

Case Study: Polymer Development

Research into polymeric materials incorporating this compound has shown promise in creating materials with enhanced thermal stability and mechanical strength.

The compound's interaction with biological systems is an area of active research. Its potential as a drug candidate is being evaluated through various assays to determine its efficacy against specific biological targets.

Q & A

Q. What are the key synthetic routes for (E)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-3-(thiophen-3-yl)acrylamide, and how can structural purity be ensured?

The synthesis typically involves coupling an adamantane-derived amine with a thiophenyl acrylamide precursor. For example, similar compounds (e.g., tacrine–cinnamic acid hybrids) are synthesized via EDCI-mediated coupling of carboxylic acids and amines in DMF under ice-cooling, followed by purification via column chromatography . Structural confirmation relies on ¹H/¹³C NMR (e.g., δ 8.49–8.46 ppm for aromatic protons, δ 166.43 ppm for carbonyl carbons) and HRMS (e.g., [M + H]+ 462.2387) . Elemental analysis and melting points further validate purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Resolves stereochemistry and substituent effects (e.g., methoxyadamantane protons at δ 3.82–3.54 ppm, thiophene protons at δ 7.60–7.50 ppm) .
  • HRMS : Confirms molecular weight (e.g., calculated vs. observed m/z deviations < 0.1 ppm) .
  • HPLC : Assesses purity (>98% via 70% methanol/0.5% H3PO4 mobile phase) .

Q. What are the primary biological targets or activities reported for structurally related acrylamide-adamantane hybrids?

Analogous compounds exhibit anticancer , anti-inflammatory , and antioxidant activities. For instance, tacrine–cinnamic acid hybrids inhibit acetylcholinesterase (IC₅₀ < 1 µM) and reduce oxidative stress in neuronal models . Thiophene-acrylamide derivatives show DNA topoisomerase IIα inhibition (IC₅₀ ~5 µM) and antitumor effects in vivo .

Advanced Research Questions

Q. How can low synthetic yields be optimized for this compound?

Yields (e.g., 11–51% in adamantane-acetamide syntheses ) depend on:

  • Reaction conditions : Use of polar aprotic solvents (DMF, DCM) and coupling agents (EDCI, HOBt).
  • Catalysts : Palladium-mediated cyclization or Lewis acid/base systems improve efficiency .
  • Purification : Gradient elution in column chromatography (e.g., ethyl acetate/petroleum ether mixtures ).

Q. How do stereochemical variations in the adamantane moiety influence bioactivity?

The 1R,3S,5r,7r configuration enhances metabolic stability and target binding. For example, N-(3s,5s,7s-adamantan-1-yl)but-3-enamide derivatives show improved pharmacokinetic profiles compared to non-stereospecific analogs . Computational docking studies suggest that methoxy positioning at C2 of adamantane optimizes hydrophobic interactions with enzyme active sites .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Dose-response curves : Validate IC₅₀ discrepancies (e.g., antioxidant assays in vs. cytotoxicity in ).
  • Assay standardization : Use consistent cell lines (e.g., HepG2 for liver toxicity) and controls (e.g., ascorbic acid for antioxidant activity ).
  • Structural analogs : Compare substituent effects (e.g., thiophene vs. phenyl groups on bioavailability ).

Q. How can the compound’s stability under physiological conditions be assessed?

  • pH stability tests : Incubate in simulated gastric fluid (pH 1.2–3.0) and intestinal fluid (pH 6.8–7.4) for 24 hours .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C indicates thermal stability ).
  • Light exposure tests : Monitor degradation via HPLC under UV/visible light .

Key Challenges and Recommendations

  • Stereochemical complexity : Use chiral HPLC or X-ray crystallography (e.g., Acta Crystallogr. Sect. E ) to confirm configurations.
  • Bioactivity variability : Perform parallel assays with positive/negative controls to isolate compound-specific effects.
  • Scale-up limitations : Optimize solvent recovery (e.g., DMF distillation) and catalyst recycling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.